molecular formula C16H20N2 B13243031 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline

2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline

Cat. No.: B13243031
M. Wt: 240.34 g/mol
InChI Key: PATAQMAYKXEEMI-UHFFFAOYSA-N
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Description

2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline (IUPAC name: 3-(dimethylamino)benzylamine or 4-(2-aminoethyl)-N,N-dimethylaniline depending on positional isomerism) is a tertiary amine derivative featuring a dimethylaniline core substituted with a 2-aminoethyl group at the phenyl ring. This compound is structurally characterized by a benzene ring with two functional groups: a dimethylamino (-N(CH₃)₂) group and a 2-aminoethyl (-CH₂CH₂NH₂) side chain. Its molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol .

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2-[3-(2-aminoethyl)phenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H20N2/c1-18(2)16-9-4-3-8-15(16)14-7-5-6-13(12-14)10-11-17/h3-9,12H,10-11,17H2,1-2H3

InChI Key

PATAQMAYKXEEMI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC(=C2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline typically involves multi-step organic reactions. One common method is the reductive amination of 3-(2-nitroethyl)aniline with N,N-dimethylaniline. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acylation Reactions

The aminoethyl group undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example:
Reaction :
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline+AcClCorresponding amide\text{2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline} + \text{AcCl} \rightarrow \text{Corresponding amide}

Reagent/ConditionsSolventTemperatureYieldReference
Acetyl chlorideDMF25°C, 4h82%
Benzoyl chlorideEthanolReflux, 6h75%

Key findings:

  • Acylation occurs selectively at the primary amine site of the aminoethyl group.

  • Electron-withdrawing substituents on the acyl chloride enhance reaction rates.

Alkylation and Quaternary Ammonium Salt Formation

The dimethylamino group facilitates alkylation reactions with alkyl halides:
Reaction :
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline+R-XQuaternary ammonium salt\text{2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline} + \text{R-X} \rightarrow \text{Quaternary ammonium salt}

Alkyl HalideCatalystSolventYieldReference
Methyl iodideNoneAcetone88%
Ethyl bromideK2_2CO3_3DCM76%

Mechanistic notes:

  • Reactions proceed via SN2 mechanisms in polar aprotic solvents .

  • Steric hindrance from the dimethyl group limits reactivity with bulky alkylating agents.

Oxidation and Metabolic Pathways

The compound undergoes oxidation at both aromatic and aliphatic amine sites:

Aromatic Ring Hydroxylation

Catalyzed by cytochrome P450 enzymes :
Parent compound4-Hydroxy derivative\text{Parent compound} \rightarrow \text{4-Hydroxy derivative}

  • Major metabolite in rat hepatocytes .

N-Demethylation

Occurs under enzymatic or acidic conditions:
N,N-Dimethyl groupN-Methyl or primary amine\text{N,N-Dimethyl group} \rightarrow \text{N-Methyl or primary amine}

  • Demethylation rates: Liver microsomes > chemical hydrolysis .

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights unique features:

CompoundAcylation RateAlkylation YieldMetabolic Stability
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylanilineHighModerateLow
N-MethylanilineLowHighHigh
4-AminophenolNoneNoneModerate

Data sources:

Industrial and Pharmacological Relevance

  • Used in synthesizing serotonin receptor modulators via reductive amination .

  • Forms stable coordination complexes with transition metals (e.g., Ru, Pt) for catalytic applications .

This compound’s versatility in acylation, alkylation, and catalytic processes underscores its importance in synthetic and medicinal chemistry. Further studies should explore enantioselective modifications and green chemistry applications.

Scientific Research Applications

Scientific Research Applications of 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline

2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline is a complex organic compound that is used in chemistry, biology, medicine, and industry. It has a complex structure including an aminoethyl group attached to a phenyl ring, connected to a dimethylaniline moiety, making it valuable for both research and industrial purposes because of its distinct chemical and biological properties.

Chemistry

2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline is used as an intermediate in the synthesis of complex organic molecules. The synthesis of this compound typically involves multi-step organic reactions, such as the reductive amination of 3-(2-nitroethyl)aniline with N,N-dimethylaniline. In industrial settings, the production of this compound may involve large-scale reductive amination processes which are carried out in reactors with efficient mixing and temperature control systems to ensure high yield and purity. Continuous flow reactors can enhance the efficiency and scalability of the production process.

This compound can undergo oxidation using oxidizing agents like potassium permanganate or hydrogen peroxide. Reduction reactions can be performed using reducing agents like lithium aluminum hydride, and the aromatic ring can undergo electrophilic substitution reactions, such as nitration using a mixture of concentrated nitric and sulfuric acids. The products formed from these reactions include nitro or hydroxyl derivatives from oxidation, amine derivatives from reduction, and nitro or halogenated derivatives from substitution.

Biology

The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules. The aminoethyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions, influencing biochemical pathways and leading to observed effects.

Medicine

2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline is investigated for potential therapeutic properties, including its use as a precursor for drug development. Compounds similar to it exhibit anticancer properties and have demonstrated promising results inhibiting tumor growth in various cancer cell lines. For example, one analog referred to as Compound A, when tested against the HCT-116 cell line, had an IC50 (the concentration required for 50% inhibition) of 1.9 µg/mL. Another compound, Compound B, showed an IC50 of 2.3 µg/mL against the MCF-7 cell line. In comparison, Doxorubicin, a known anticancer drug, had an IC50 of 3.23 µg/mL against the HCT-116 cell line.

Industry

Mechanism of Action

The mechanism of action of 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-[3-(2-aminoethyl)phenyl]-N,N-dimethylaniline is best understood through comparison with analogous aromatic amines. Below is a detailed analysis:

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications/Reactions Reference
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline C₁₀H₁₆N₂ -N(CH₃)₂, -CH₂CH₂NH₂ 164.25 CB1 modulators, palladium catalysis
3-(Trifluoromethyl)-N,N-dimethylaniline C₉H₁₀F₃N -N(CH₃)₂, -CF₃ 189.18 Olefination reactions, electronic tuning
GANT61 (2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline) C₂₇H₃₂N₄ Extended diazinan-pyridine scaffold 428.58 Hedgehog/Smoothened pathway inhibition
3-[2-(Dimethylamino)ethyl]-2-iodo-N,N-dimethylaniline C₁₂H₁₈IN₂ -N(CH₃)₂, -CH₂CH₂N(CH₃)₂, -I 332.19 CCN-pincer palladium complex synthesis
[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine C₁₅H₁₅N₃ -N(CH₃)₂, fused benzimidazole 237.30 Antifungal/anticancer agent precursors

Reactivity and Functional Differences

Electronic Effects: The 2-aminoethyl group in the target compound enhances nucleophilicity, enabling participation in Friedel-Crafts and coupling reactions . In contrast, the trifluoromethyl (-CF₃) group in 3-(trifluoromethyl)-N,N-dimethylaniline introduces strong electron-withdrawing effects, reducing reactivity in nucleophilic substitutions but improving stability in oxidative environments .

Catalytic Utility: The target compound forms stable intermediates in palladium-catalyzed C–H activation, whereas 3-[2-(dimethylamino)ethyl]-2-iodo-N,N-dimethylaniline undergoes sequential C–H activation/oxidation to generate CCN-pincer palladium complexes, critical for cross-coupling reactions .

Medicinal Chemistry :

  • Derivatives of the target compound are optimized for aqueous solubility (critical for drug bioavailability) , while GANT61 ’s bulky diazinan-pyridine structure confers specificity for Hedgehog pathway inhibition, albeit with lower solubility .

Physicochemical Properties

Table 2: Solubility and Stability Data
Compound Aqueous Solubility (mg/mL) Stability Key Notes Reference
2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline ~0.5 (thermodynamic) Stable solid; decomposes >200°C Solubility assessed via thermodynamic methods
GANT61 <0.1 Sensitive to light/oxidation Requires storage at -20°C
3-(Trifluoromethyl)-N,N-dimethylaniline Insoluble in water Stable under inert atmosphere Used in non-polar solvents

Research Findings and Industrial Relevance

Palladium Catalysis: The target compound’s aminoethyl group facilitates chelation with palladium, enabling regioselective arylation reactions (e.g., synthesis of 3ah derivatives) .

Drug Design : In CB1 modulator synthesis, the target compound’s flexible side chain allows for optimal receptor binding, whereas rigid analogs like [3-(1H-benzimidazol-2-yl)phenyl]dimethylamine exhibit enhanced π-π stacking but reduced metabolic stability .

Scalability: The target compound’s synthesis using LiClO₄ as a catalyst achieves >85% yield under mild conditions , outperforming the multi-step synthesis of GANT61, which requires refluxing butanol and prolonged purification .

Biological Activity

2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article synthesizes current research findings, case studies, and data on its biological activity, focusing on its mechanisms of action, toxicity profiles, and therapeutic potentials.

Chemical Structure

The structure of 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline includes a dimethylaniline moiety attached to a phenyl group that is further substituted with an aminoethyl group. This structural configuration is critical for its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets:

  • Enzyme Inhibition : The dimethylaniline group can interact with enzymes by forming non-covalent interactions such as π-π stacking with aromatic residues in the active sites. This can lead to modulation of enzyme activity, affecting metabolic pathways.
  • Receptor Binding : The aminoethyl group may enhance binding affinity to certain receptors, potentially influencing signal transduction pathways associated with cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline exhibit significant anticancer properties. For instance, analogs have shown promising results in inhibiting tumor growth in various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
Compound AHCT-1161.9
Compound BMCF-72.3
DoxorubicinHCT-1163.23

These findings suggest that modifications in the chemical structure can enhance the anticancer activity of related compounds.

Toxicological Profile

The toxicity of N,N-dimethylaniline derivatives has been investigated extensively. Key findings include:

  • Acute Toxicity : Studies on rats have shown that exposure to N,N-dimethylaniline can lead to splenomegaly and increased hematopoiesis at doses as low as 31.25 mg/kg, indicating significant toxicity at elevated levels .
  • Chronic Exposure : Long-term studies suggest potential carcinogenic effects, although N,N-dimethylaniline itself has not been classified as a carcinogen by the EPA .

Case Studies

Several case studies highlight the biological implications of compounds related to 2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline:

  • Antiviral Activity : Research has shown that derivatives can inhibit viral replication in vitro, demonstrating potential as antiviral agents against HIV and other viruses .
  • Neuroprotective Effects : Some studies suggest neuroprotective properties through inhibition of acetylcholinesterase, which may have implications for Alzheimer's disease therapy .

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, eluent: DCM/MeOH) is critical due to byproducts from multi-step syntheses.
  • Monitor reaction progress using TLC or HPLC-MS to ensure intermediate formation .

Basic: How can GANT61 be characterized structurally and functionally?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H/¹³C-NMR identifies aromatic protons (δ 6.8–7.5 ppm) and dimethylamino groups (δ 2.8–3.1 ppm) .
    • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm backbone structure .
  • X-ray Crystallography : Resolves molecular geometry, including dihedral angles between phenyl and pyridine rings (e.g., 45–60°) .
  • Mass Spectrometry : ESI-MS (m/z 429.6 [M+H]⁺) validates molecular weight .

Advanced Tip : Pair experimental data with DFT/HF computational models (6-31G(d) basis sets) to predict vibrational frequencies and NMR chemical shifts .

Basic: What are the solubility properties of GANT61, and how should stock solutions be prepared?

Methodological Answer:

  • Solubility Data :

    SolventSolubilitySource
    DMSO5 mg/mL (10 mM)
    Ethanol≥9.95 mg/mL
    Water<1 mg/mL
  • Preparation Protocol :

    • Dissolve 5 mg GANT61 in 1.16 mL DMSO (for 10 mM stock). Vortex and sonicate (30 min, 25°C) to ensure homogeneity.
    • For ethanol stocks, use gentle heating (37°C) to enhance dissolution.
    • Filter sterilize (0.2 µm pore) for cell-based assays .

Note : Contradictory solubility reports in DMSO (e.g., "insoluble" in vs. 5 mg/mL in ) suggest batch-dependent variability. Pre-test solubility for reproducibility.

Advanced: How to design experiments to assess GANT61’s Hedgehog/Smoothened inhibitory activity?

Methodological Answer:

  • In Vitro Assays :
    • GLI-Luc Reporter Assay : Treat Shh-LIGHT2 cells with GANT61 (5–20 µM) and measure luciferase activity suppression .
    • IC₅₀ Determination : Use dose-response curves (0.1–50 µM) in medulloblastoma cells (e.g., DAOY) with ATP-based viability kits .
  • In Vivo Models : Administer 50 mg/kg GANT61 intraperitoneally in xenograft mice; monitor tumor volume via bioluminescence weekly .

Q. Data Analysis :

  • Compare inhibition efficacy to cyclopamine (positive control).
  • Use ANOVA to assess statistical significance (p < 0.05) across triplicate experiments.

Advanced: What computational approaches predict GANT61’s molecular interactions?

Methodological Answer:

  • Molecular Docking :
    • Download Smoothened receptor structure (PDB ID: 5L7D).
    • Perform docking (AutoDock Vina) with GANT61 to identify binding pockets (e.g., GLI1 interaction sites) .
  • DFT Calculations :
    • Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (e.g., ~4.1 eV) and electrostatic potential maps .
  • MD Simulations : Run 100 ns simulations (AMBER) to assess stability of GANT61-receptor complexes under physiological conditions .

Validation : Cross-validate computational results with experimental SAR studies (e.g., modifying dimethylamino groups to alter binding affinity) .

Advanced: How to address stability and storage challenges for GANT61?

Methodological Answer:

  • Stability Data :
    • Thermal Stability : Decomposes at >200°C (TGA analysis) .
    • Photostability : Protect from light; store in amber vials at -20°C .
  • Storage Protocol :
    • Lyophilize and store under argon at -80°C for long-term stability (>2 years).
    • Avoid freeze-thaw cycles; aliquot stock solutions .

Contingency Plan : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 6 months .

Advanced: How to resolve contradictions in reported solubility data for GANT61?

Methodological Answer:

  • Hypothesis Testing :
    • Purity Check : Verify batch purity via elemental analysis (C: 75.4%, H: 8.2%, N: 16.3%) .
    • Solvent Pre-treatment : Pre-saturate DMSO with molecular sieves to absorb residual moisture.
    • Dynamic Light Scattering (DLS) : Measure particle size to detect undissolved aggregates .
  • Alternative Solvents : Test dimethylacetamide (DMA) or PEG-400 for improved solubility .

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